1-Decanol, 10-chloro-
Overview
Description
“1-Decanol, 10-chloro-” is a chemical compound with the molecular formula C10H21ClO . It is also known as 10-Chloro-1-decanol .
Molecular Structure Analysis
The molecular weight of “1-Decanol, 10-chloro-” is 192.726 Da . The IUPAC Standard InChI is InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 . The IUPAC Standard InChIKey is OTUSESJECXGMIV-UHFFFAOYSA-N .
Physical And Chemical Properties Analysis
“1-Decanol, 10-chloro-” has a density of 1.0±0.1 g/cm3 . Its boiling point is 279.7±0.0 °C at 760 mmHg . The vapour pressure is 0.0±1.3 mmHg at 25°C . The flash point is 121.9±15.3 °C . The index of refraction is 1.453 .
Scientific Research Applications
Surface Behavior Studies
- Behavior at Air-Water Interface : 10-(Perfluorohexyl)-decanol, a derivative of 1-Decanol, exhibits unique behaviors at the air-water interface, useful for understanding detergent alcohols and surfactants. Its intermolecular interactions, examined on various subphases like water, NaCl, and HCl, are key for applications in amphiphilic substances and surface chemistry (Lehmler & Bummer, 2002).
Phase Equilibrium Research
- Phase Equilibria in Binary Systems : Research on phase equilibrium of C10-alcohol isomers, including 1-Decanol, in supercritical ethane, highlights its solubility and phase transition characteristics. This is vital in understanding the properties of alcohols in non-polar solvents, impacting their use in various industrial processes (Zamudio, Schwarz, & Knoetze, 2011).
Biotechnological Production
- Metabolic Engineering for Production : 1-Decanol production using metabolically engineered Yarrowia lipolytica yeast demonstrates potential in industrial applications for manufacturing medium-chain alcohols from simple sugars, useful in solvents, surfactants, and cosmetic production (Rutter & Rao, 2016).
Electrochemical Studies
- Electrochemical Reduction Research : The study of the electrochemical reduction of dihalodecanes, including derivatives of 1-Decanol, provides insights into the reactions and products formed during electrolysis. This has implications for understanding organic synthesis and decomposition processes (Bart & Peters, 1990).
Drug Delivery Systems
- Mixing with Lung Surfactants for Drug Delivery : Exploring the mixing behavior of 10-(perfluorohexyl)-decanol with DPPC, a major component of lung surfactant, has implications in novel pulmonary drug delivery methods. Understanding its miscibility and thermal properties aids in developing better biomedical applications (Lehmler & Bummer, 2005).
Synthetic Optimization
- Optimized Synthesis Process : A study on the optimized synthesis of 10-bromo-1-decanol, a derivative of 1-Decanol, using decane-1,10-diol offers insights into efficient and high-yield chemical production processes. This has broader implications for organic synthesis and chemical engineering (Spaccini et al., 2010).
Alcohol Oxidation Studies
Environmental Applications
- Decomposition by Water Thermal Plasma : The study on the decomposition of 1-Decanol emulsion by water thermal plasma jet highlights the potential for high decomposition rates of water-insoluble organic compounds. This research is significant for environmental applications, particularly in waste treatment and pollution reduction (Choi & Watanabe, 2012).
Intermolecular Interactions
- Interfacial Molecular Structure : Investigations into the molecular structure of liquid/air interfaces of 1-Decanol mixtures provide insights into surface chemistry and intermolecular interactions. This research is important for developing materials with specific surface properties (Nickolov, Wang, & Miller, 2004).
Thermophysical Properties
- Thermophysical Property Studies : Research on the densities, viscosities, speeds of sound, and refractive indices of binary mixtures of 1-Decanol provides detailed insights into the thermophysical properties of these mixtures. This is crucial for applications in material science and engineering (Bhatia et al., 2011).
Molecular and Physical Chemistry
- Molecular Association Studies : The study of cluster structure changes in 1-Decanol during melting using FTIR and DFT calculations offers insights into the molecular behavior of alcohols near phase transitions. This is valuable for understanding the physical chemistry of alcohols (Vaskivskyi et al., 2017).
Safety and Hazards
“1-Decanol, 10-chloro-” is classified as a skin irritant (Category 2), eye irritant (Category 2A), and may cause respiratory irritation (Specific target organ toxicity - single exposure, Category 3) . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray, and to use only outdoors or in a well-ventilated area . In case of skin contact, wash with plenty of soap and water . If inhaled, move the person to fresh air and keep comfortable for breathing .
Mechanism of Action
10-Chloro-1-decanol, also known as EINECS 257-129-2, 10-Chlorodecan-1-ol, or 1-Decanol, 10-chloro-, is a chemical compound with the linear formula Cl(CH2)10OH . This article will cover its target of action, mode of action, biochemical pathways, pharmacokinetics, result of action, and the influence of environmental factors on its action.
Target of Action
It’s known that the compound is used in the biosynthesis of bacteriochlorophyll c derivatives in the green sulfur bacterium chlorobaculum tepidum .
Biochemical Pathways
It’s known to be involved in the biosynthesis of bacteriochlorophyll c derivatives .
Result of Action
It’s known to be involved in the biosynthesis of bacteriochlorophyll c derivatives, which play a crucial role in photosynthesis in certain bacteria .
properties
IUPAC Name |
10-chlorodecan-1-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21ClO/c11-9-7-5-3-1-2-4-6-8-10-12/h12H,1-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OTUSESJECXGMIV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCCl)CCCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7068631 | |
Record name | 1-Decanol, 10-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.72 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
51309-10-5 | |
Record name | 10-Chloro-1-decanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=51309-10-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Decanol, 10-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051309105 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Decanol, 10-chloro- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1-Decanol, 10-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7068631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 10-chlorodecan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.918 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.